molecular formula C12H22O11 B7957283 Melibiose CAS No. 13299-20-2

Melibiose

カタログ番号 B7957283
CAS番号: 13299-20-2
分子量: 342.30 g/mol
InChIキー: DLRVVLDZNNYCBX-CQHUIXDMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Alpha-D-Galp-(1->6)-alpha-D-Glcp is a glycosylglucose consisting of alpha-D-galactopyranose and alpha-D-glucopyranose residues joined in sequence by a (1->6) glycosidic bond. It is functionally related to an alpha-D-glucose and an alpha-D-galactose.
Melibiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
A disaccharide consisting of one galactose and one glucose moiety in an alpha (1-6) glycosidic linkage.

科学的研究の応用

  • Treatment for Atopic Dermatitis : A study by Kaneko et al. (2004) demonstrated that melibiose might be effective in treating adolescent or adult-type atopic dermatitis. In a clinical study involving 31 patients, a significant improvement in subjective symptoms and objective skin lesions was observed after this compound treatment, without adverse events (Kaneko et al., 2004).

  • Enzymatic Production for Medicine and Agriculture : Xu et al. (2017) explored the enzymatic production of this compound from raffinose, highlighting its importance in medicine and agriculture. They optimized reaction conditions for this compound synthesis and achieved a maximal yield of 88 g/L under certain conditions (Xu et al., 2017).

  • Structural Analysis of this compound Permease : Purhonen et al. (2005) determined the three-dimensional structure of this compound permease at 10A resolution. This heart-shaped molecule, essential in the transport of this compound across cell membranes, resembles lactose permease and glycerol-3-phosphate transporter in structure (Purhonen et al., 2005).

  • Yeast Physiology in Aerobic Cultivations : Ostergaard et al. (2000) investigated the physiological aspects of Saccharomyces cerevisiae strains harboring the MEL1 gene, focusing on the hydrolysis of this compound into glucose and galactose. They found variations in ethanol yield and biomass production depending on the substrate (glucose, galactose, or this compound) (Ostergaard et al., 2000).

  • Genetic and Protein Analysis : Yazyu et al. (1984) sequenced the melB gene in Escherichia coli, which codes for the this compound carrier. This study provided insights into the protein's structure, suggesting it contains 469 amino acid residues and is highly hydrophobic, with several segments traversing the membrane (Yazyu et al., 1984).

  • Sugar Binding and Charge Translocation Studies : Meyer-Lipp et al. (2004) investigated the electrogenic events associated with this compound permease activity. Their study demonstrated that binding of the uncharged substrate this compound triggers a charge displacement in the protein, independent of additional Na+ binding (Meyer-Lipp et al., 2004).

  • Bile Pharmacokinetics in Rats : Tomšík et al. (2008) researched the biliary pharmacokinetics of this compound and rhamnose in rats, finding an increased this compound/rhamnose ratio in bile during acute cholestasis. This study provides insights into the interaction of absorbed saccharides with blood–biliary barriers (Tomšík et al., 2008).

  • Whole-Cell Biocatalytic Production Study : Zhou et al. (2016) analyzed the efficiency of whole-cell biocatalytic production of this compound from raffinose using different Saccharomyces cerevisiae strains. They found that the efficiency was closely related to the activity of key enzymes and the expression of their coding genes (Zhou et al., 2016).

特性

IUPAC Name

(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11+,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-CQHUIXDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424933
Record name 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Melibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000.0 mg/mL
Record name Melibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

220585-89-7, 585-99-9, 13299-20-2
Record name 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melibiose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Melibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

84 °C
Record name Melibiose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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